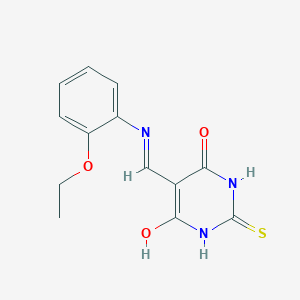

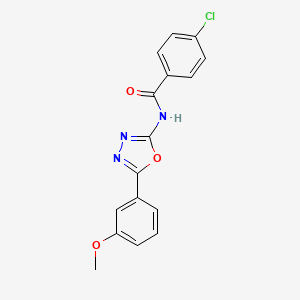

![molecular formula C22H27N3O5S3 B2401955 ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-97-8](/img/structure/B2401955.png)

ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thieno[2,3-d]thiazole, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure made up of at least two different elements. In this case, the ring structure contains sulfur and nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For instance, a common method for synthesizing thiazole derivatives involves the reaction of an alpha-halo ketone with thiourea .Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways : Research has led to the synthesis of thiazolecarboxylic acid derivatives through acylation and subsequent modifications, offering a pathway that may be relevant to the synthesis of the specified compound (Dovlatyan et al., 2004). Similarly, synthetic studies on bacitracin have explored isomerization of amino acid components of thiazoline peptides, indicating a methodological approach that could be applied to the synthesis of complex thiazole derivatives (Hirotsu, Shiba, & Kaneko, 1970).

Functionalized Thiazole Derivatives : A one-pot synthesis method has been described for functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas, presenting a streamlined approach that might be adaptable for synthesizing the target compound (Yavari et al., 2009).

Biological Activities

Antimicrobial and Antifungal Properties : Some thiazole derivatives have been investigated for their antimicrobial and antifungal activities, suggesting a potential area of application for similar compounds. Notably, a study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential bioactive properties of structurally similar thiazole derivatives (Sych et al., 2019).

Anticancer Activities : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines, showcasing the anticancer potential of thiazole derivatives. One compound, in particular, exhibited remarkable activity against the RPMI-8226 leukemia cell line, suggesting that modifications on the thiazole core can lead to significant bioactive properties (El-Subbagh, Abadi, & Lehmann, 1999).

Properties

IUPAC Name |

ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S3/c1-5-8-13-25(6-2)33(28,29)16-11-9-15(10-12-16)19(26)23-22-24-20-17(32-22)14(4)18(31-20)21(27)30-7-3/h9-12H,5-8,13H2,1-4H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPBBGUTVAZJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

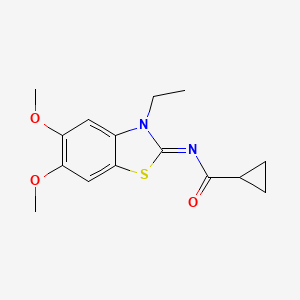

![Methyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B2401877.png)

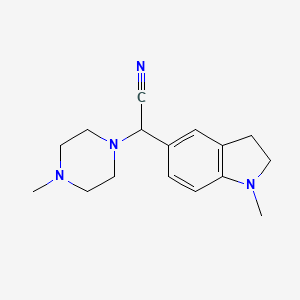

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2401879.png)

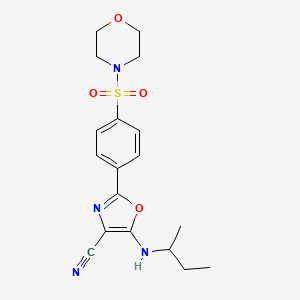

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![N5-(3-fluorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2401890.png)

![1-methanesulfonyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperidine-4-carboxamide](/img/structure/B2401891.png)